Pyrrolo[2,1-f][1,2,4]triazin-4-amine
Overview
Description
Pyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that has garnered attention due to its potential applications in medicinal chemistry and pharmaceuticals. It serves as a key intermediate in the synthesis of various bioactive molecules, including antiviral drugs like remdesivir , and has been explored for its antiproliferative properties against cancer cell lines .
Synthesis Analysis
The synthesis of pyrrolo[2,1-f][1,2,4]triazines has been achieved through various methods. One approach involves the alkylation of 1,2,4-triazines to form 1-alkyl-1,2,4-triazinium salts, which then undergo 1,3-dipolar cycloadditions to yield polysubstituted pyrrolotriazines . Another method described the production of pyrrolo[2,1-f][1,2,4]triazine as a regulatory starting material for remdesivir using simple building blocks like pyrrole, chloramine, and formamidine acetate . Additionally, a one-pot preparation method has been reported for the synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives .
Molecular Structure Analysis
The molecular structure of pyrrolo[2,1-f][1,2,4]triazin-4-amine is characterized by the presence of a pyrrolo[2,1-f][1,2,4]triazine core, which can be functionalized at various positions to yield derivatives with different biological activities. For instance, the synthesis of xylo-C-nucleosides containing this heterocyclic base has been achieved, and the structural characterization was performed using NOESY NMR experiments .
Chemical Reactions Analysis
Pyrrolo[2,1-f][1,2,4]triazin-4-amine and its derivatives participate in a variety of chemical reactions. These include tandem copper (II)-promoted annulation reactions , regioselective intramolecular cyclization , and N-amination of substituted pyrroles followed by cyclization with amidine reagents . These reactions are crucial for the construction of complex molecules with potential pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives are influenced by the substituents on the triazine ring. For example, the presence of electron-donating groups can accelerate certain reactions . The solubility, stability, and reactivity of these compounds are important for their practical applications in drug synthesis and development. The safety, impurity profiles, and control of the synthetic process are also critical, especially when scaling up for industrial production, as demonstrated in the synthesis methodology for remdesivir's intermediate .
Scientific Research Applications
Versatility in Drug Discovery
Pyrrolo[2,1-f][1,2,4]triazin-4-amine is recognized as a "privileged scaffold" in drug discovery, offering a range of biological activities. Its derivatives have been studied for potential activities against various targets such as ALK, JAK2, VEGFR-2, EGFR/HER2, Met kinase, p38α MAP kinase, and IGF-1R kinase. These diverse properties have spurred research into novel derivatives and their applications in the pharmaceutical field (Song et al., 2013).
Synthetic Methodologies
Advancements in synthetic methodologies for Pyrrolo[2,1-f][1,2,4]triazine have been crucial, particularly in the production of antiviral drugs like remdesivir. A notable development is a scalable process utilizing simple building blocks, contributing to the efficiency and safety of production processes (Roy et al., 2021).
Historical and Chemical Evolution
The compound has evolved from its initial synthesis in the late 1970s to a pivotal role in medicinal chemistry. Its integration into C-nucleosides and later recognition as a privileged scaffold in drug discovery underscores its versatility and importance (Ott & Favor, 2017).
C-Nucleoside Synthesis
The synthesis of pyrrolo[2,1-f][1,2,4]triazine C-nucleosides has been reported, highlighting its role in creating isosteres of various nucleosides, which has implications in therapeutic applications (Nishimura et al., 2001).
Diverse Synthetic Strategies
Innovative synthetic strategies for creating polysubstituted pyrrolo[2,1-f][1,2,4]triazines have been developed, demonstrating the compound's adaptability and potential for creating complex molecular structures (Galeta et al., 2022).
Antitumor and Kinase Inhibition Properties
Pyrrolo[2,1-f][1,2,4]triazin-4-amines have shown promise as inhibitors of kinases like VEGFR-2, demonstrating potential in antitumor applications. These findings suggest its role in developing treatments for various cancers (Ruel et al., 2008).
Cytotoxicity in Cancer Cell Lines
Variants of pyrrolo[2,1-f][1,2,4]triazine C-nucleosides have displayed potent cytotoxic activity against a range of cancer cell lines, further emphasizing its therapeutic potential (Li et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
pyrrolo[2,1-f][1,2,4]triazin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-5-2-1-3-10(5)9-4-8-6/h1-4H,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPXQZSDPSOPRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439872 | |
Record name | pyrrolo[2,1-f][1,2,4]triazin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolo[2,1-f][1,2,4]triazin-4-amine | |
CAS RN |
159326-68-8 | |
Record name | pyrrolo[2,1-f][1,2,4]triazin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyrrolo[2,1-f][1,2,4]triazin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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